![molecular formula C20H18ClN5O3 B2459624 2-(5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1008012-57-4](/img/structure/B2459624.png)
2-(5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the pyrrolo[3,4-d][1,2,3]triazole ring. This ring system is a type of heterocycle, which are often associated with interesting chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl and dimethylphenyl groups could influence its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various compounds with structural similarities to the specified chemical, exploring their potential as herbicides, pesticides, and for their interactions with biological enzymes. For instance, compounds with chloroacetanilide and dichloroacetamide structures have been synthesized to study their metabolism and mode of action as potential herbicides and safeners (Latli & Casida, 1995). Additionally, research on N-aryl derivatives of related chemical structures has been conducted, demonstrating their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing moderate to good activities against these enzymes (Riaz et al., 2020).
Potential Applications
The applications of related compounds extend to the development of novel materials with potential pesticidal properties, as demonstrated by the characterization of N-derivatives of chlorophenoxyacetamide as potential pesticides through X-ray powder diffraction techniques (Olszewska et al., 2011). Furthermore, investigations into the synthesis of derivatives have led to the discovery of compounds with potent α-glucosidase inhibitory potential, indicating potential therapeutic applications in managing conditions like diabetes (Iftikhar et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structural motifs have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature. Without specific experimental data, it’s difficult to predict how these factors might influence the compound’s action .
properties
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-6-7-14(8-12(11)2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)15-5-3-4-13(21)9-15/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILJFBHKIAMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide |
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